2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid;sulfuric acid
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Overview
Description
Dl-canavanine sulfate is a non-proteinogenic amino acid found in certain leguminous plants. It is structurally related to the proteinogenic alpha-amino acid L-arginine, with the primary difference being the replacement of a methylene bridge in arginine with an oxa group in canavanine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dl-canavanine sulfate involves the combination of L-canavanine with one molar equivalent of sulfuric acid . An improved synthesis method was reported by Yasuhiro Yamada, Hiroshi Noda, and Hirosuke Okada, which provides a more efficient route to produce Dl-canavanine .
Industrial Production Methods
Industrial production methods for Dl-canavanine sulfate are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of sulfuric acid to form the sulfate salt from L-canavanine .
Chemical Reactions Analysis
Types of Reactions
Dl-canavanine sulfate undergoes various chemical reactions, including:
Oxidation: Canavanine can be oxidized to form reactive nitrogen species, including nitric oxide.
Substitution: It can be incorporated into proteins in place of L-arginine, leading to the formation of structurally aberrant proteins.
Common Reagents and Conditions
Common reagents used in the reactions involving Dl-canavanine sulfate include sulfuric acid for the formation of the sulfate salt and various oxidizing agents for the production of reactive nitrogen species .
Major Products Formed
The major products formed from these reactions include non-functional proteins and reactive nitrogen species, which contribute to the compound’s toxic properties .
Scientific Research Applications
Dl-canavanine sulfate has been studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of Dl-canavanine sulfate involves its incorporation into proteins in place of L-arginine, leading to the production of structurally aberrant proteins that may not function properly . This disruption in protein synthesis can cause various toxic effects, including the inhibition of plant growth and the induction of autoimmune phenomena in animals .
Comparison with Similar Compounds
Similar Compounds
L-arginine: Structurally similar to Dl-canavanine, but with a methylene bridge instead of an oxa group.
L-canaline: Similar to ornithine and related to canavanine.
Uniqueness
Dl-canavanine sulfate is unique due to its high toxicity and its ability to be incorporated into proteins in place of L-arginine, leading to the formation of non-functional proteins . This property makes it a valuable tool in scientific research for studying protein synthesis and cellular functions.
Properties
Molecular Formula |
C6H15N3O7S |
---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
2-amino-4-(1-aminoethylideneamino)oxybutanoic acid;sulfuric acid |
InChI |
InChI=1S/C6H13N3O3.H2O4S/c1-4(7)9-12-3-2-5(8)6(10)11;1-5(2,3)4/h5H,2-3,8H2,1H3,(H2,7,9)(H,10,11);(H2,1,2,3,4) |
InChI Key |
OYMULWBOJKYKKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCCC(C(=O)O)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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